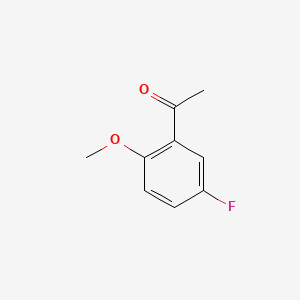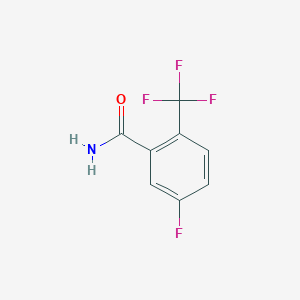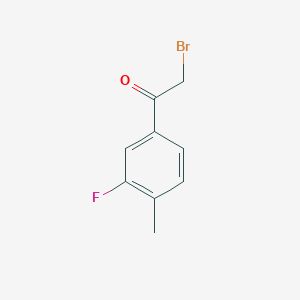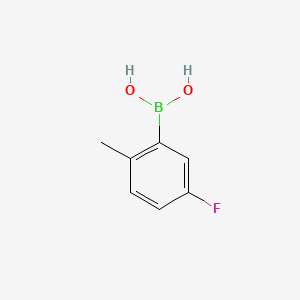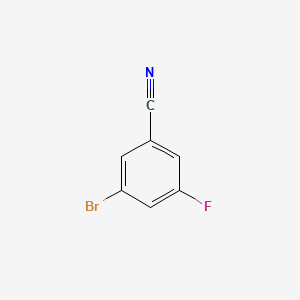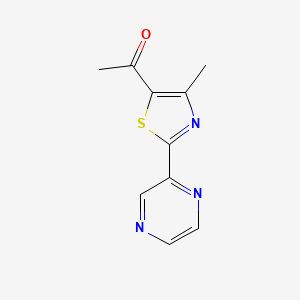
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole: is a heterocyclic compound with the molecular formula C10H9N3OS and a molecular weight of 219.27 g/mol . This compound is characterized by the presence of a thiazole ring, which is fused with a pyrazine ring, and an acetyl group attached to the thiazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole typically involves the condensation of 2-acetyl-4-methylthiazole with 2-chloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the acetyl group to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The thiazole and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is used to study the interactions of thiazole and pyrazine derivatives with biological macromolecules. It is also employed in the design of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Researchers explore its ability to inhibit specific enzymes or interact with cellular targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It is also utilized in the formulation of certain agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
2-Acetylthiazole: Similar structure but lacks the pyrazine ring.
4-Methylthiazole: Similar structure but lacks the acetyl and pyrazine groups.
2-(2-Pyrazinyl)thiazole: Similar structure but lacks the acetyl group.
Uniqueness: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole is unique due to the presence of both the thiazole and pyrazine rings, as well as the acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZMBREQMJYKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
